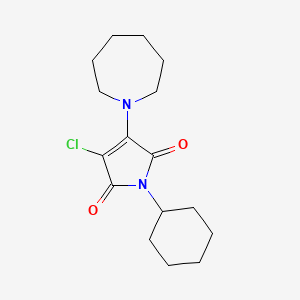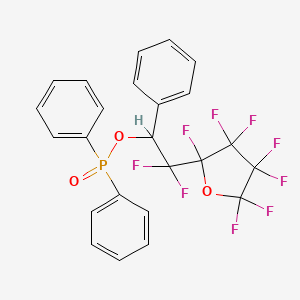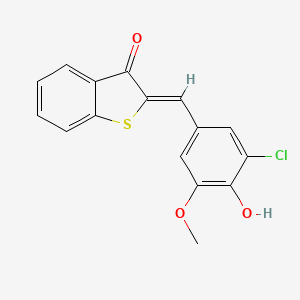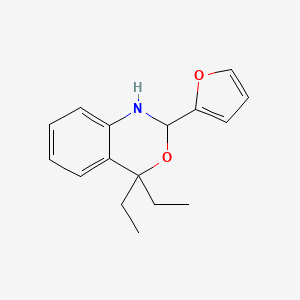![molecular formula C15H18N4O3 B5525527 5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)
5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical is part of a broader class of compounds known for their chemical and pharmacological properties, related to quinolones and piperazine derivatives. These compounds have been explored for their potential in various fields such as antimicrobial activity and their interactions within biological systems.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, typically starting from quinolinol precursors. For instance, 5-Chloromethyl-8-quinolinol is condensed with 4-methyl piperazine in the presence of sodium bicarbonate to form related structures, indicating a common pathway for creating such derivatives (Patel & Vohra, 2006).
Molecular Structure Analysis
These compounds are characterized by their unique molecular scaffolding, which includes the piperazine ring attached to the quinolinol framework. The structural variations, typically in the form of different substituents on the quinoline and piperazine units, significantly influence their chemical and biological properties. For example, crystal structure analysis can provide insights into the molecular conformation and the interactions that dictate their biological activity and chemical reactivity.
Chemical Reactions and Properties
Quinoline derivatives, including those substituted with nitro and piperazinyl groups, participate in various chemical reactions. These can include nucleophilic substitution reactions, where the nitro group and the piperazine functionality play crucial roles. The chemical reactivity can also be influenced by the presence of the methyl group on the piperazine ring, affecting electron density and steric hindrance.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are critical for their application and efficacy in different environments, particularly when considering their solubility in biological systems or their stability under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The nitro group and the piperazinyl moiety contribute to the compound's electron-withdrawing and donating characteristics, respectively, which can affect their pharmacological activity and interaction with biological targets.
- Patel and Vohra (2006) discuss the synthesis and characterization of similar quinoline derivatives and their metal chelates, providing insight into the chemical properties and potential reactions of such compounds (Patel & Vohra, 2006).
Applications De Recherche Scientifique
Antimicrobial Activity
5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol has been explored for its antimicrobial properties. Research has indicated its efficacy in synthesizing novel antibacterial agents. For example, derivatives of piperazinylquinolones, which include structures similar to 5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol, have shown potential against a variety of bacterial species, including Bacillus subtilis, E. coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia. These findings suggest a promising application in developing new antibacterial therapies to combat resistant bacterial strains (Emami et al., 2013).
Antifungal and Antiparasitic Potential
The compound's derivatives have been assessed for antifungal activity, highlighting its potential in antifungal applications. For instance, modifications of the quinolinol structure have demonstrated fungitoxic effects against various fungi, suggesting its utility in developing antifungal agents (Gershon et al., 1972). Furthermore, hybrid molecules derived from antiparasitic precursors, including structures akin to 5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol, have shown significant antiamoebic and antigiardial activities, presenting a novel approach for treating parasitic infections (Saadeh et al., 2009).
Potential in Neuropharmacology
Although explicit studies on 5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol in neuropharmacology were not found, similar piperazinyl quinolines have been investigated for their effects on serotonin metabolism, suggesting potential applications in the development of drugs for neurological and psychiatric disorders. For instance, quipazine, a related compound, has been studied for its effects on serotonin receptors, indicating the potential of piperazinyl quinolines in this area (Fuller et al., 1976).
Propriétés
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-7-nitroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-17-5-7-18(8-6-17)10-11-9-13(19(21)22)15(20)14-12(11)3-2-4-16-14/h2-4,9,20H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINYXKZURGSBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methylpiperazinyl)methyl]-7-nitroquinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)